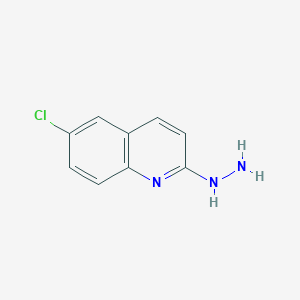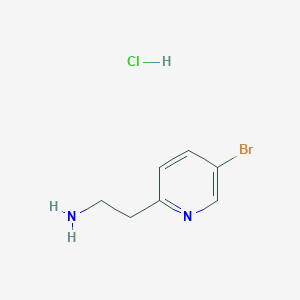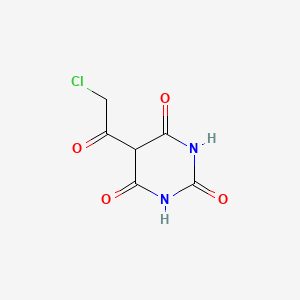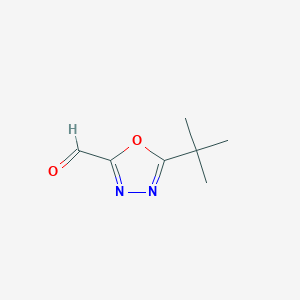
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is a steroidal compound with significant biological and chemical properties This compound is part of the pregnane family, which is known for its role in various physiological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione typically involves multiple steps, starting from commercially available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Diene Formation: Formation of the diene system through dehydrogenation reactions using catalysts such as palladium on carbon.
Oxidation: Oxidation of specific positions to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Aplicaciones Científicas De Investigación
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (20S)-Hydroxy-20-methylpregn-4-en-3-one
- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Uniqueness
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is unique due to its specific hydroxylation pattern and diene system, which confer distinct chemical and biological properties compared to other similar steroidal compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(10R,13S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14?,15?,16?,17?,18?,20-,21-/m0/s1 |
Clave InChI |
NCBLKWGLSQARQJ-WMKIXQSJSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=CC3C2CC(=O)[C@]4(C3CCC4C(CO)O)C |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)



